molecular formula C17H17N3O B11487661 N-[2-(5-methyl-1H-indol-3-yl)ethyl]pyridine-3-carboxamide

N-[2-(5-methyl-1H-indol-3-yl)ethyl]pyridine-3-carboxamide

Cat. No.: B11487661
M. Wt: 279.34 g/mol
InChI Key: VUROKNZFMKJKRK-UHFFFAOYSA-N
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Description

N-[2-(5-methyl-1H-indol-3-yl)ethyl]pyridine-3-carboxamide is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features an indole moiety fused with a pyridine carboxamide group, making it a molecule of interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methyl-1H-indol-3-yl)ethyl]pyridine-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methyl-1H-indol-3-yl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

N-[2-(5-methyl-1H-indol-3-yl)ethyl]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-methyl-1H-indol-3-yl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxamide: Shares the indole moiety but lacks the pyridine group.

    Pyridine-3-carboxamide: Contains the pyridine carboxamide group but lacks the indole moiety.

Uniqueness

N-[2-(5-methyl-1H-indol-3-yl)ethyl]pyridine-3-carboxamide is unique due to the combination of the indole and pyridine carboxamide groups, which may confer distinct biological activities and chemical properties compared to its individual components .

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

N-[2-(5-methyl-1H-indol-3-yl)ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C17H17N3O/c1-12-4-5-16-15(9-12)13(11-20-16)6-8-19-17(21)14-3-2-7-18-10-14/h2-5,7,9-11,20H,6,8H2,1H3,(H,19,21)

InChI Key

VUROKNZFMKJKRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CN=CC=C3

Origin of Product

United States

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